
Naltrexone phenyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naltrexone phenyl oxime, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPO is a derivative of naltrexone, a drug commonly used to treat alcohol and opioid addiction. However, NPO has been found to have unique properties that make it a promising candidate for various medical and scientific applications.
作用机制
The mechanism of action of Naltrexone phenyl oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Naltrexone phenyl oxime has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, Naltrexone phenyl oxime has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
生化和生理效应
Naltrexone phenyl oxime has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, Naltrexone phenyl oxime has been shown to induce apoptosis and inhibit cell growth. In neurons, Naltrexone phenyl oxime has been found to have neuroprotective effects and may improve cognitive function. In the immune system, Naltrexone phenyl oxime has been shown to modulate the activity of immune cells and may be useful in treating autoimmune diseases.
实验室实验的优点和局限性
Naltrexone phenyl oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Naltrexone phenyl oxime has been extensively studied and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Naltrexone phenyl oxime is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Naltrexone phenyl oxime is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on Naltrexone phenyl oxime. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of Naltrexone phenyl oxime for different types of cancer. Additionally, research is needed to better understand the mechanism of action of Naltrexone phenyl oxime and its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Overall, Naltrexone phenyl oxime has significant potential for various medical and scientific applications and warrants further research.
合成方法
Naltrexone phenyl oxime can be synthesized through a multi-step process that involves the reaction of naltrexone with hydroxylamine hydrochloride and sodium bicarbonate. This reaction results in the formation of Naltrexone phenyl oxime, which can then be purified through recrystallization.
科学研究应用
Naltrexone phenyl oxime has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, Naltrexone phenyl oxime has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for various types of cancer. In neurology, Naltrexone phenyl oxime has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Naltrexone phenyl oxime has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
属性
CAS 编号 |
115160-07-1 |
|---|---|
产品名称 |
Naltrexone phenyl oxime |
分子式 |
C26H28N2O4 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |
InChI 键 |
GXFMSCTXOZEZER-UQSYJWEUSA-N |
手性 SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
规范 SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
同义词 |
naltrexone phenyl oxime NPC 168 NPC-168 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



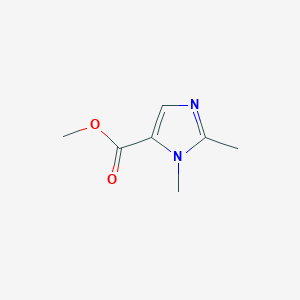
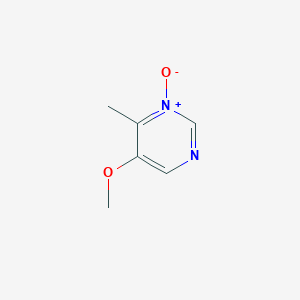
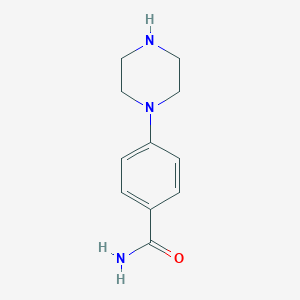
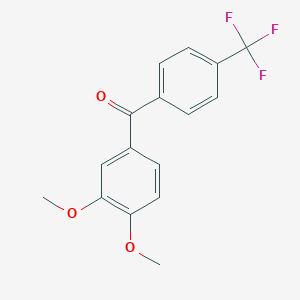
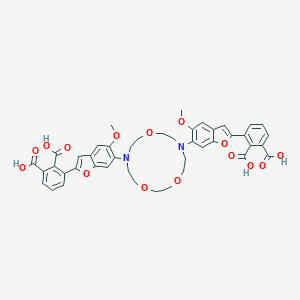
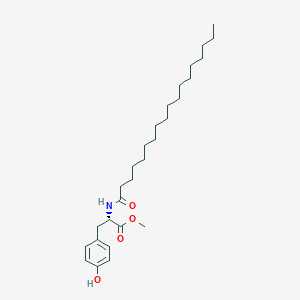
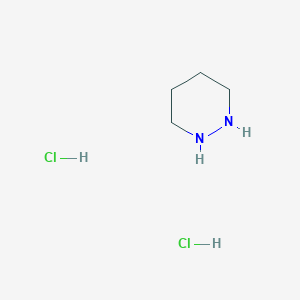
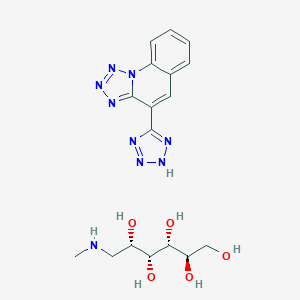
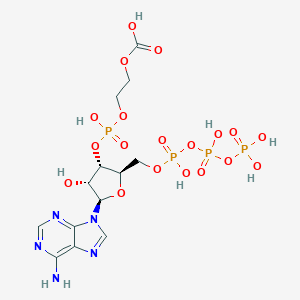
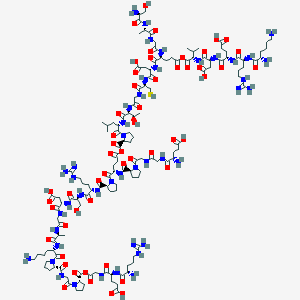

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)